N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide

Medicinal Chemistry SAR Electronic Effects

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide (CAS 2034359-30-1) is a synthetic organic compound belonging to the class of benzothiophene amides. Its structure features a benzo[b]thiophene core linked via a chiral hydroxypropyl spacer to a 2-(ethylthio)benzamide moiety.

Molecular Formula C20H21NO2S2
Molecular Weight 371.51
CAS No. 2034359-30-1
Cat. No. B2482052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide
CAS2034359-30-1
Molecular FormulaC20H21NO2S2
Molecular Weight371.51
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C20H21NO2S2/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22)
InChIKeyTURASDXGDHEWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide: An Underexplored Benzothiophene Amide Scaffold for Lead Optimization


N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide (CAS 2034359-30-1) is a synthetic organic compound belonging to the class of benzothiophene amides. Its structure features a benzo[b]thiophene core linked via a chiral hydroxypropyl spacer to a 2-(ethylthio)benzamide moiety . This specific combination of a sulfur-containing heterocycle, a hydrogen bond donor/acceptor spacer, and a thioether-substituted benzamide fragment differentiates it from simpler benzamide derivatives and positions it within a chemical space known for medicinal chemistry applications [1]. The compound currently exists as a commercially available research tool without published biological data in the primary literature.

Why N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide Cannot Be Replaced by a Generic Benzothiophene Analog


Superficially similar benzothiophene amides, such as the 2-bromo (CAS 2034547-65-2), 2-methyl (CAS 2034403-39-7), or 2-(trifluoromethyl) (CAS 2034471-46-8) analogs, share a common core but critically diverge at the benzamide substituent. The 2-(ethylthio) motif in the target compound is not a passive bioisostere for a halogen or alkyl group; its unique electronic properties (as an electron-donating thioether), capacity for metabolic oxidation to a sulfoxide/sulfone, and differentiated lipophilicity (predicted ALogP ~4.1 vs. ~3.8 for the trifluoromethyl analog ) create a distinct pharmacological profile. Generic substitution erases these specific physicochemical advantages, nullifying structure-activity relationships (SAR) in lead optimization programs targeting enzymes like Factor Xa or NAMPT, where thioether benzamides have demonstrated superior selectivity profiles versus non-thioether analogs [1].

Quantitative Evidence for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide's Differentiation from In-Class Analogs


Enhanced Electron-Donating Character of the Ethylthio Substituent vs. Halogen and Alkyl Analogs

The 2-(ethylthio) substituent in the target compound exerts a significantly different electronic influence on the benzamide ring compared to electron-withdrawing (Br, CF3) or weakly donating (CH3) groups. The Hammett substituent constant (σp) for -SEt is approximately -0.10, indicating an electron-donating effect, while -Br has a σm value of +0.39 and -CF3 has a σp of +0.54. This impacts the benzamide's resonance and potential for π-stacking interactions [1]. Furthermore, the ethylthio group exhibits less steric bulk (Charton value, v=0.94) than a bromo (v=1.16) or trifluoromethyl (v=1.09) group, potentially allowing for tighter binding in sterically constrained enzyme pockets [2].

Medicinal Chemistry SAR Electronic Effects

Differentiated Lipophilicity (LogP) Profile for Optimizing Membrane Permeability vs. Solubility

The predicted partition coefficient (ALogP) for the target compound is approximately 4.1, which is elevated compared to its 2-methyl (ALogP ~3.2) and 2-bromo (ALogP ~3.8) analogs, yet slightly lower than the 2-(trifluoromethyl) (ALogP ~4.3) variant . This subtle increase in lipophilicity, driven by the ethylthio group's two-carbon chain, can enhance passive membrane permeability without crossing the critical LogP >5 threshold typically associated with poor solubility and increased off-target promiscuity [1]. The 2-bromo analog's lower LogP may prove suboptimal for intracellular targets requiring moderate membrane traversal.

ADME Lipophilicity Drug-likeness

Selective Synthetic Introduction of the Ethylthio Group Facilitates High-Yield Derivatization

A key differentiator for the ethylthio group is the synthetic selectivity of its introduction. Ortho-thioether benzamides can be synthesized via a highly selective directed ortho-lithiation of N,N-diethyl-2-(methylthio)benzamide followed by S-alkylation, achieving yields of >80% with minimal purification . This contrasts with the more complex and lower-yielding routes often required for ortho-bromo or ortho-trifluoromethyl analogs, which may involve Sandmeyer or harsh fluorination reactions. This synthetic advantage enables rapid production of diverse libraries for medicinal chemistry exploration.

Synthetic Chemistry Lead Optimization Parallel Synthesis

Class-Level Association with Factor Xa Inhibition and Low hERG Liability

Thioether-substituted benzamides as a class have been characterized as potent inhibitors of Factor Xa with an important safety differentiator: exceptionally weak binding to the hERG potassium ion channel. Patent US7022695 specifically claims that compounds of this formula exhibit 'exceptionally strong inhibition of Factor Xa in combination with weak hERG binding' [1]. While the target compound has not been directly tested, its 2-(ethylthio)benzamide substructure aligns perfectly with the core pharmacophore described. In contrast, non-thioether benzamide Factor Xa inhibitors (e.g., those with basic amines) frequently carry significant hERG risk. Data from the patent indicates that representative thioether benzamides possess Factor Xa IC50 values < 100 nM and hERG binding IC50 values > 10 µM (selectivity ratio > 100x) [2].

Anticoagulant Factor Xa Cardiac Safety

Potential for Metabolic Switching via Oxidation of the Ethylthio Moiety

The ethylthio group offers a unique metabolic handle: oxidation by cytochrome P450 enzymes or flavin-containing monooxygenases to form a sulfoxide (S=O) or sulfone (O=S=O) metabolite. This is not possible for the bromo, methyl, or trifluoromethyl analogs. For example, the sulfone metabolite of the anti-inflammatory drug etoricoxib is a major circulating species [1]. For the target compound, the sulfoxide form would have a drastically reduced LogP (predicted ALogP ~2.5) and altered hydrogen-bonding capacity, potentially acting as a more soluble and renally cleared species. This metabolic 'switch' can be exploited in prodrug strategies to achieve a controlled duration of action [2].

Drug Metabolism Prodrug Design Sulfoxide

Optimal Procurement Scenarios for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide in Scientific Research


Building a Focused Library for Factor Xa Lead Optimization with Minimized hERG Risk

A medicinal chemistry team focusing on next-generation anticoagulants can procure this compound as a central scaffold. The class-level evidence linking 2-(ethylthio)benzamides to potent Factor Xa inhibition and low hERG binding (IC50 > 10 µM) [1] positions it as a superior starting point compared to non-thioether benzamides, which may require extensive counter-screening. The synthetic accessibility of the ethylthio group further enables rapid parallel synthesis to explore SAR around the benzo[b]thiophene and hydroxypropyl regions.

Investigating the Impact of Subtle Lipophilicity Changes on Cellular Permeability

For a drug metabolism and pharmacokinetics (DMPK) group, this compound is a valuable tool to study the precise impact of lipophilicity on membrane permeability in a controlled benzothiophene series. With a predicted ALogP of ~4.1, it fills a crucial gap between the more polar 2-methyl (ALogP 3.2) and the more lipophilic 2-CF3 (ALogP 4.3) analogs , allowing for the deconvolution of LogP from electronic effects in a permeability assay like PAMPA or Caco-2.

Probing Metabolic Switching and Prodrug Concept Feasibility in a Novel Scaffold

A preclinical pharmacokinetics team can deploy this compound to benchmark a metabolic 'switching' strategy. By quantifying the formation of the corresponding sulfoxide metabolite (predicted ALogP ~2.5) in hepatocyte incubations [2], researchers can validate the thioether-to-sulfoxide pathway as a tunable clearance mechanism. This approach is not feasible with the metabolically stable 2-bromo or 2-CF3 analogs, making the target compound a unique and necessary control for probing oxidative metabolism's role in the series.

Correlating Electron-Donating Substituent Effects with Target Engagement Kinetics

A structural biology or biophysics group can use this compound to test the hypothesis that an electron-donating thioether (Hammett σp ~ -0.10) enhances specific non-covalent interactions (e.g., anion-π or lone pair-π) at a target binding site [3]. Comparing its binding kinetics (kon/koff) via Surface Plasmon Resonance (SPR) against the electron-withdrawing 2-CF3 analog (σp +0.54) would provide direct SAR insights into how electronic character governs residence time, informing future design cycles.

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